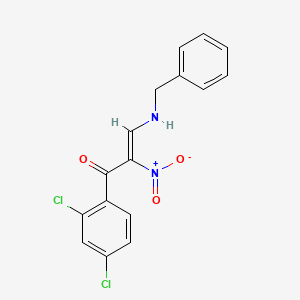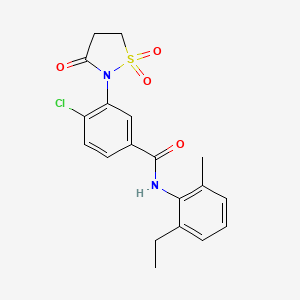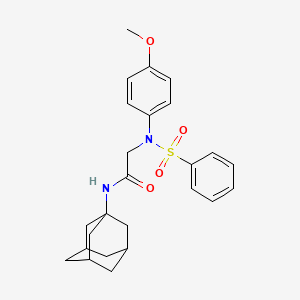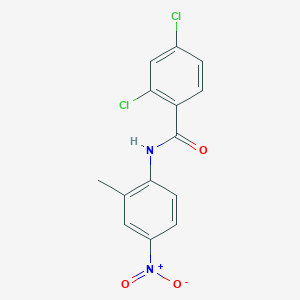![molecular formula C10H16N4O3S2 B5070256 N-[5-(1-piperidinylsulfonyl)-1,3,4-thiadiazol-2-yl]propanamide](/img/structure/B5070256.png)
N-[5-(1-piperidinylsulfonyl)-1,3,4-thiadiazol-2-yl]propanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[5-(1-piperidinylsulfonyl)-1,3,4-thiadiazol-2-yl]propanamide, also known as PSTA or piperidinylsulfonylthiadiazole, is a synthetic compound that has gained increasing attention in the field of scientific research. It is a small molecule that has been shown to have potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegenerative disorders.
作用机制
The mechanism of action of N-[5-(1-piperidinylsulfonyl)-1,3,4-thiadiazol-2-yl]propanamide is not fully understood. However, studies have shown that it may act through multiple pathways, including inhibition of NF-κB signaling pathway, inhibition of PI3K/Akt/mTOR pathway, and modulation of MAPK signaling pathway. N-[5-(1-piperidinylsulfonyl)-1,3,4-thiadiazol-2-yl]propanamide has also been found to bind to the ATP-binding site of protein kinase CK2, which may contribute to its anticancer effects.
Biochemical and Physiological Effects:
N-[5-(1-piperidinylsulfonyl)-1,3,4-thiadiazol-2-yl]propanamide has been shown to have various biochemical and physiological effects. In cancer cells, N-[5-(1-piperidinylsulfonyl)-1,3,4-thiadiazol-2-yl]propanamide has been found to induce apoptosis, inhibit cell growth, and reduce cell migration and invasion. In inflammation research, N-[5-(1-piperidinylsulfonyl)-1,3,4-thiadiazol-2-yl]propanamide has been found to reduce the production of pro-inflammatory cytokines and inhibit the activation of NF-κB signaling pathway. In neurodegenerative disorder research, N-[5-(1-piperidinylsulfonyl)-1,3,4-thiadiazol-2-yl]propanamide has been found to have neuroprotective effects and improve cognitive function.
实验室实验的优点和局限性
N-[5-(1-piperidinylsulfonyl)-1,3,4-thiadiazol-2-yl]propanamide has several advantages for lab experiments. It is a small molecule that can be easily synthesized and purified. It has been shown to have potent therapeutic effects in various diseases, making it a promising candidate for further research. However, there are also limitations to using N-[5-(1-piperidinylsulfonyl)-1,3,4-thiadiazol-2-yl]propanamide in lab experiments. Its mechanism of action is not fully understood, which may make it difficult to optimize its therapeutic effects. Additionally, more research is needed to determine its safety and efficacy in vivo.
未来方向
There are several future directions for research on N-[5-(1-piperidinylsulfonyl)-1,3,4-thiadiazol-2-yl]propanamide. One direction is to further elucidate its mechanism of action, which may lead to the development of more potent and specific therapeutic agents. Another direction is to investigate its safety and efficacy in vivo, which may lead to the development of clinical trials. Additionally, N-[5-(1-piperidinylsulfonyl)-1,3,4-thiadiazol-2-yl]propanamide may have potential applications in other diseases, such as autoimmune disorders and cardiovascular diseases, which warrant further investigation.
合成方法
The synthesis of N-[5-(1-piperidinylsulfonyl)-1,3,4-thiadiazol-2-yl]propanamide involves the reaction of 2-amino-5-chlorobenzene-1,3-disulfonamide with piperidine and thiosemicarbazide in the presence of acetic anhydride and triethylamine. The resulting product is then treated with propionyl chloride to obtain the final compound, N-[5-(1-piperidinylsulfonyl)-1,3,4-thiadiazol-2-yl]propanamide. The synthesis method has been optimized to produce high yields of the compound with purity suitable for scientific research.
科学研究应用
N-[5-(1-piperidinylsulfonyl)-1,3,4-thiadiazol-2-yl]propanamide has been shown to have potential therapeutic applications in various diseases. In cancer research, N-[5-(1-piperidinylsulfonyl)-1,3,4-thiadiazol-2-yl]propanamide has been found to inhibit the growth of cancer cells and induce apoptosis. It has also been shown to inhibit the migration and invasion of cancer cells. In inflammation research, N-[5-(1-piperidinylsulfonyl)-1,3,4-thiadiazol-2-yl]propanamide has been found to reduce the production of pro-inflammatory cytokines and inhibit the activation of NF-κB signaling pathway. In neurodegenerative disorder research, N-[5-(1-piperidinylsulfonyl)-1,3,4-thiadiazol-2-yl]propanamide has been found to have neuroprotective effects and improve cognitive function.
属性
IUPAC Name |
N-(5-piperidin-1-ylsulfonyl-1,3,4-thiadiazol-2-yl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N4O3S2/c1-2-8(15)11-9-12-13-10(18-9)19(16,17)14-6-4-3-5-7-14/h2-7H2,1H3,(H,11,12,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZYJWZMDWMDCLW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=NN=C(S1)S(=O)(=O)N2CCCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N4O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-chloro-3-{[(3,4-dimethylphenyl)amino]sulfonyl}-N-(2-methylbenzyl)benzamide](/img/structure/B5070182.png)
![2-(4-bromophenyl)-3-[2-(3,4-dimethylphenoxy)ethyl]-4(3H)-quinazolinone](/img/structure/B5070187.png)


![N~2~-(4-methoxyphenyl)-N~1~-methyl-N~2~-[(4-methyl-3-nitrophenyl)sulfonyl]glycinamide](/img/structure/B5070215.png)

![methyl 4-{[({1-[2-(4-morpholinyl)ethyl]-6-oxo-3-piperidinyl}carbonyl)amino]methyl}benzoate](/img/structure/B5070241.png)
![4-[(3,5-dimethyl-4-isoxazolyl)methoxy]-N-(4-ethoxyphenyl)benzamide](/img/structure/B5070242.png)



![N-{5-[(3-phenyl-2-propen-1-yl)thio]-1,3,4-thiadiazol-2-yl}-2-thiophenecarboxamide](/img/structure/B5070266.png)
![ethyl 4-[(4-iodophenyl)amino]-2-methyl-5-oxo-1-phenyl-2,5-dihydro-1H-pyrrole-2-carboxylate](/img/structure/B5070270.png)
![4-{[3-(4-chlorophenyl)-2-(2-furoylamino)acryloyl]amino}butanoic acid](/img/structure/B5070283.png)